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Cat. No.: B1144065

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formazans are a class of intensely colored compounds characterized by the unique [N=N-
C=N-NH] functional group. Triarylformazans, in particular, have garnered significant attention in
medicinal chemistry and drug development due to their diverse biological activities, including
antimicrobial, antiviral, and anticancer properties. Their versatile synthesis, allowing for the
introduction of various substituents on the aryl rings, enables the fine-tuning of their
pharmacological profiles. This document provides a detailed protocol for the synthesis of
substituted triarylformazans, methods for their characterization, and a summary of relevant
data.

General Synthesis Pathway

The most common and versatile method for synthesizing substituted 1,3,5-triarylformazans is a
two-step process. The first step involves the condensation of an arylhydrazine with an aromatic
aldehyde to form an aryl hydrazone. The second step is the coupling of the aryl hydrazone with
a diazonium salt, generated in situ from a substituted aniline, under alkaline conditions.
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Figure 1: General workflow for the synthesis of substituted triarylformazans.
Experimental Protocols
Part 1: Synthesis of Benzaldehyde Phenylhydrazone

(Intermediate)

This protocol describes the synthesis of the aryl hydrazone intermediate from benzaldehyde
and phenylhydrazine.

Materials:
e Phenylhydrazine (0.01 mol)
e Benzaldehyde (0.01 mol)

 Dilute Acetic Acid (2 mL in 10 mL water)
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Rectified Spirit (for recrystallization)

Activated Charcoal

100 mL Conical Flask

Stirrer

Filtration apparatus

Oven

Procedure:

o To a well-stirred mixture of benzaldehyde (0.01 mol) in dilute acetic acid (2 mL in 10 mL
water) in a 100 mL conical flask, add phenylhydrazine (0.01 mol) dropwise at room
temperature.[1]

o Continue stirring the reaction mixture for an additional hour and then let it stand at room
temperature for 30 minutes.[1]

o Avyellow crystalline mass will precipitate. Filter the precipitate and dry it in an oven at 60°C.

[1]

o Recrystallize the crude product from rectified spirit with charcoal treatment to obtain pure
benzaldehyde phenylhydrazone as fine colorless needles.[1]

Expected Yield: Approximately 80%.[1] Melting Point: 156°C.[1]

Part 2: Synthesis of Substituted 1-phenyl-3-phenyl-5-
arylformazans

This protocol details the synthesis of the final formazan product by coupling the benzaldehyde
phenylhydrazone with a substituted aryl diazonium salt.

Materials:

o Substituted Aryl Amine (e.g., 4-nitroaniline, 4-chloroaniline) (0.01 mol)
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o Concentrated Hydrochloric Acid (5 mL)

e Deionized Water

e Sodium Nitrite (1.6 g in 7.5 mL water)

o Benzaldehyde Phenylhydrazone (0.01 mol)

e Pyridine (20 mL)

e Chloroform and Petroleum Ether (for recrystallization)
e 100 mL Conical Flask

 Ice Bath

o Stirrer

o Filtration apparatus

Procedure:

Dissolve the substituted aryl amine (0.01 mol) in a mixture of concentrated hydrochloric acid
(5 mL) and water (5 mL) in a 100 mL conical flask with constant stirring.[1]

e Cool the reaction mixture in an ice bath until the temperature is below 5°C.[1]

o Separately, prepare a solution of sodium nitrite (1.6 g) in water (7.5 mL) and chill it in an ice
bath to below 5°C.[1]

« Filter the sodium nitrite solution to get a clear solution. Add this solution dropwise to the
aniline mixture with vigorous shaking, ensuring the temperature does not exceed 10°C. This
forms the diazonium salt solution.[1]

o Filter the diazonium salt solution to obtain a clear solution.

 In a separate flask, dissolve benzaldehyde phenylhydrazone (0.01 mol) in pyridine (20 mL)
and maintain the temperature below 10°C in an ice bath.[1]
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e Add the clear diazonium salt solution dropwise to the benzaldehyde phenylhydrazone
solution with continuous stirring.[1]

 Allow the reaction mixture to stand for about 4 hours.[1]

e Pour the reaction mixture into 250 mL of ice-cold water with continuous stirring. A dark-
colored solid will separate out.[1]

 Filter the solid product and wash it successively with cold water, followed by hot water, and
finally with methanol.[1]

 Air-dry the product and recrystallize from a mixture of chloroform and petroleum ether.[1]

Data Presentation

The following tables summarize the physicochemical and spectral data for a series of
synthesized substituted triarylformazans.

Table 1: Physicochemical Data of Synthesized Formazan Derivatives (FM1-FM5)

Compound R-Group Molecular Melting Point .
] % Yield
Code (Substituent) Formula (°C)
FM1 4-Nitrophenyl C19H15Ns02 184 65
FM2 4-Chlorophenyl C19H15N4Cl 176 62
2,3-
FM3 ) C19H14N4Cl2 148 68
Dichlorophenyl
FM4 3-Chlorophenyl C19H15N4Cl 154 70
FM5 2-Pyridyl Ci1sH1sNs 136 60

Data sourced from J Adv Pharm Technol Res. 2010 Oct;1(4):396-400.[1]

Table 2: Spectral Data of Synthesized Formazan Derivatives (FM1-FM5)
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Compound Amax (nm, 'H NMR Mass Spectra
IR (KBr, cm~1)
Code Ethanol) (CDCls, 6 ppm) (ml/z)

14.6 (s, 1H, NH),

7.25-7.51 (m,
3470 (N-H), 1635 346 [M]*, 345
5H, Ar-H), 7.94-
FM1 468 (C=N), 1593 [M-1]*, 344 [M-
8.91 (m, 5H, Ar-
(N=N) 2]*
H), 8.24-8.27 (m,
4H, Ar-H)
15.35 (s, 1H,
NH), 7.05-7.45
3446 (N-H), 1364 (m, 5H, Ar-H),
335 [M]+, 333
FM2 484 (C=N), 1593 7.55-7.83 (m, M-2]*
(N=N) 5H, Ar-H), 7.91-
8.21 (m, 5H, Ar-
H)
14.25 (s, 1H,
NH), 6.84-6.96
3313 (N-H), 1655 287 [M]+, 286
(m, 4H, Ar-H),
FM3 344 (C=N), 1593 [M-1]*, 285 [M-
7.08-7.3 (m, 5H,
(N=N) 2]*
Ar-H), 7.33-7.37
(m, 5H, Ar-H)
15.31 (s, 1H,
NH), 7.90-8.31
3450 (N-H), 1654
(m, 5H, Ar-H), 370 [M]+, 369
FM4 476 (C=N), 1581
7.01-7.62 (m, [M-1]*
(N=N)
5H, Ar-H), 6.6-
6.9 (m, 3H, Ar-H)
16.23 (s, 1H,
NH), 7.71-8.27
3502 (N-H), 1653  (m, 5H, Ar-H),
335 [M]+, 333
FM5 473 (C=N), 1589 7.24-7.61 (m, M-2]*
(N=N) 5H, Ar-H), 6.73-
7.50 (m, 4H, Ar-
H)
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Data sourced from J Adv Pharm Technol Res. 2010 Oct;1(4):396-400.[1]

Conclusion

The synthetic protocol outlined provides a reliable and adaptable method for the preparation of
a variety of substituted triarylformazans. The ability to introduce diverse functional groups onto
the aryl rings makes this class of compounds a valuable scaffold for further investigation in
drug discovery and development. The provided data serves as a reference for the
characterization of these and similar formazan derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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